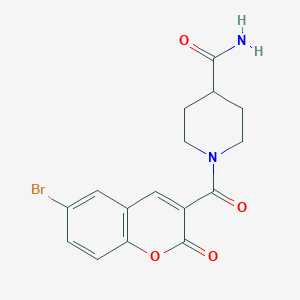

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

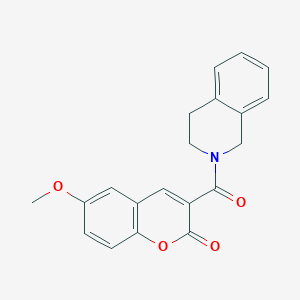

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis

The InChI code for the compound is1S/C10H4BrNO2/c11-8-1-2-9-6 (4-8)3-7 (5-12)10 (13)14-9/h1-4H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.05 . It is a powder with a melting point of 200-201 degrees Celsius .Applications De Recherche Scientifique

Antitumor Activity

Some derivatives have shown promising antitumor activity against liver carcinoma, with significant inhibitory concentrations (IC50 values) indicating potential for cancer research .

Crystallography Studies

The structural configuration of related compounds has been studied in crystallography, which could be relevant for understanding molecular interactions and designing new drugs .

Supramolecular Assembly

Research has been conducted on the supramolecular assembly of similar compounds, which is important for the development of molecular materials and nanotechnology .

Mécanisme D'action

Mode of Action

It is known that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide interacts with its targets and exerts its effects . .

Safety and Hazards

Orientations Futures

Given the compound’s potential applications in medicinal chemistry and its role as an agonist for the GPR35 receptor, future research could explore its potential therapeutic applications. Additionally, its use in the synthesis of new heterocycles suggests potential for further chemical exploration .

Propriétés

IUPAC Name |

1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOCEPKIJNFNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B508749.png)

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B508750.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508757.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B508758.png)